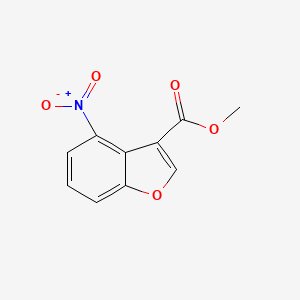

Methyl 4-nitrobenzofuran-3-carboxylate

Description

Methyl 4-nitrobenzofuran-3-carboxylate is a nitro-substituted benzofuran derivative with a methyl ester functional group at the 3-position. Benzofuran scaffolds are widely studied due to their presence in bioactive molecules, pharmaceuticals, and organic materials. The nitro group at the 4-position and the ester moiety at the 3-position contribute to its electronic and steric properties, making it a compound of interest in synthetic chemistry and materials science.

Properties

CAS No. |

1956341-22-2 |

|---|---|

Molecular Formula |

C10H7NO5 |

Molecular Weight |

221.17 g/mol |

IUPAC Name |

methyl 4-nitro-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H7NO5/c1-15-10(12)6-5-16-8-4-2-3-7(9(6)8)11(13)14/h2-5H,1H3 |

InChI Key |

UXYLYWGHNPJURF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC2=CC=CC(=C21)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-nitrobenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve process efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nitrobenzofuran-3-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C).

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Reduction: Methyl 4-aminobenzofuran-3-carboxylate.

Substitution: 4-nitrobenzofuran-3-carboxylic acid.

Oxidation: Various oxidized benzofuran derivatives.

Scientific Research Applications

Methyl 4-nitrobenzofuran-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds with potential anti-tumor, antibacterial, and antiviral activities.

Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural ligands.

Mechanism of Action

The mechanism of action of methyl 4-nitrobenzofuran-3-carboxylate is largely dependent on its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the benzofuran ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- Methyl benzofuran-3-carboxylate : Lacks the nitro group, leading to reduced electron-withdrawing effects and altered reactivity.

- 4-Nitrobenzofuran : Missing the ester group, which reduces polarity and solubility in organic solvents.

- Methyl 5-nitrobenzofuran-2-carboxylate : Positional isomerism (nitro at 5 vs. 4) affects resonance stabilization and intermolecular interactions.

Physicochemical Properties

| Property | Methyl 4-Nitrobenzofuran-3-Carboxylate (Inferred) | Methyl Benzofuran-3-Carboxylate | 4-Nitrobenzofuran |

|---|---|---|---|

| Molecular Weight | ~235 g/mol | ~176 g/mol | ~163 g/mol |

| Polarity | High (due to nitro and ester groups) | Moderate (ester only) | Low (nitro only) |

| Melting Point | Likely >150°C (nitro enhances crystallinity) | ~80–100°C (literature data) | ~120–130°C |

| Solubility | Poor in water; soluble in polar aprotic solvents | Moderate in acetone/DMSO | Low in water |

Research Findings and Challenges

Crystallographic Insights

Crystallographic software like SHELX and WinGX (mentioned in –3) is typically used to resolve structures of such compounds. For example:

- Thermal Ellipsoid Plots : Programs like ORTEP-3 () visualize atomic displacement, critical for understanding steric effects of substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.